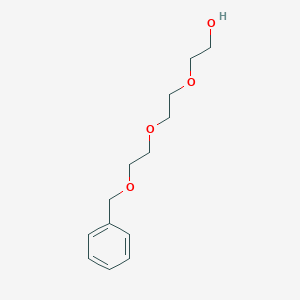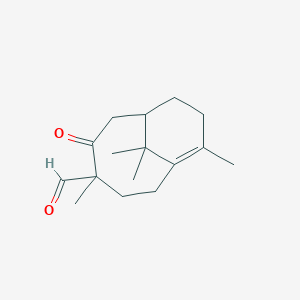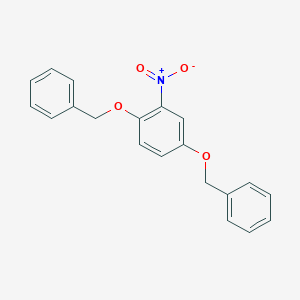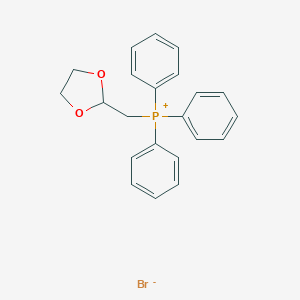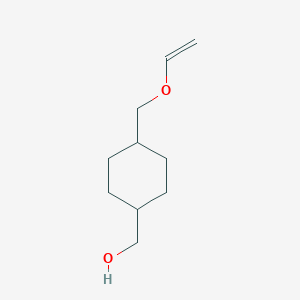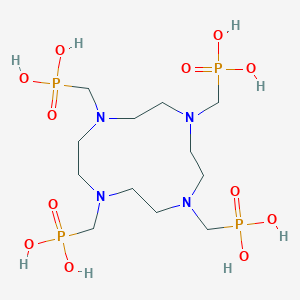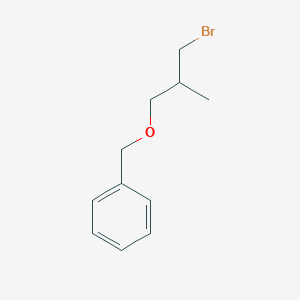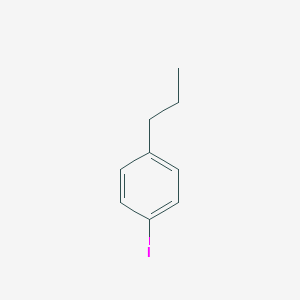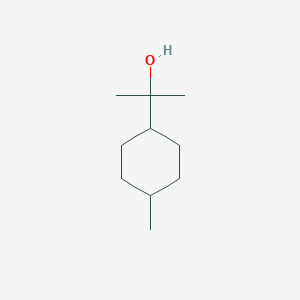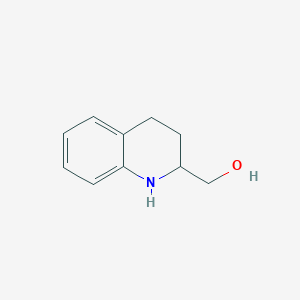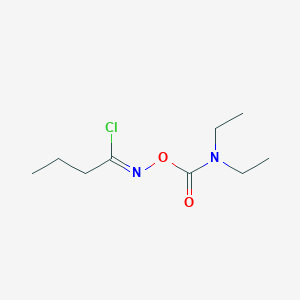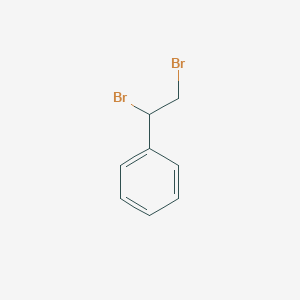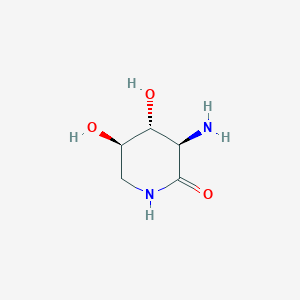
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one, also known as L-erythro-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. L-DOPA is synthesized in the body from the amino acid tyrosine, and is used as a treatment for Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain.
作用機序
L-DOPA is converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine then binds to dopamine receptors in the brain, leading to an increase in dopamine signaling and an improvement in motor symptoms in patients with Parkinson's disease.
生化学的および生理学的効果
L-DOPA has a number of biochemical and physiological effects in the body. It is a precursor to dopamine, which is an important neurotransmitter involved in the regulation of movement, mood, and motivation. L-DOPA can increase dopamine levels in the brain, leading to an improvement in motor symptoms in patients with Parkinson's disease. However, long-term use of L-DOPA can lead to the development of dyskinesias, or abnormal involuntary movements, which can be a limiting factor in its use as a treatment for Parkinson's disease.
実験室実験の利点と制限
L-DOPA has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the physiology of dopamine signaling in the brain. However, the effects of L-DOPA can be complex and variable, and its use in lab experiments may not accurately reflect its effects in vivo.
将来の方向性
There are a number of future directions for research on L-DOPA. One area of interest is the development of new drugs that can target specific dopamine receptors in the brain, with the goal of reducing the side effects associated with long-term use of L-DOPA. Another area of interest is the development of new treatments for Parkinson's disease that can target other aspects of the disease, such as the underlying neurodegeneration or the development of non-motor symptoms. Finally, research on L-DOPA may lead to a better understanding of the role of dopamine in other neurological disorders, such as depression and addiction.
合成法
L-DOPA can be synthesized in the laboratory using a variety of methods, including the Strecker synthesis, the Arndt-Eistert reaction, and the Mannich reaction. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis to yield L-DOPA. The Arndt-Eistert reaction involves the reaction of an amino acid with diazomethane, followed by oxidation to yield L-DOPA. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and an amine, followed by acid-catalyzed cyclization to yield L-DOPA.
科学的研究の応用
L-DOPA has been extensively studied for its therapeutic potential in the treatment of Parkinson's disease. Parkinson's disease is characterized by a loss of dopamine-producing neurons in the brain, leading to a decrease in dopamine levels and the development of motor symptoms such as tremors, rigidity, and bradykinesia. L-DOPA is converted to dopamine in the brain, and can therefore increase dopamine levels and improve motor symptoms in patients with Parkinson's disease.
特性
CAS番号 |
135030-05-6 |
|---|---|
製品名 |
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
分子式 |
C5H10N2O3 |
分子量 |
146.14 g/mol |
IUPAC名 |
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c6-3-4(9)2(8)1-7-5(3)10/h2-4,8-9H,1,6H2,(H,7,10)/t2-,3-,4+/m1/s1 |
InChIキー |
HCHNBOFMNHKJPL-JJYYJPOSSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H](C(=O)N1)N)O)O |
SMILES |
C1C(C(C(C(=O)N1)N)O)O |
正規SMILES |
C1C(C(C(C(=O)N1)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
